

An In-depth Technical Guide to Manganese(II) Iodide (CAS 7790-33-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese iodide*

Cat. No.: *B077458*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of manganese(II) iodide (MnI_2), CAS number 7790-33-2, an inorganic compound with diverse applications in research and industry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in materials science and organic chemistry. Furthermore, it elucidates the role of manganese in key biological signaling pathways, offering insights relevant to toxicology and drug development. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding.

Chemical and Physical Properties

Manganese(II) iodide is a pink crystalline solid in its anhydrous form and is also available as a tetrahydrate.^[1] It is an important inorganic compound used as a chemical reagent and in various industrial applications.^[2] The compound is sensitive to air and light, turning brown upon exposure due to the oxidation of iodide to iodine.^[2] It is soluble in water.^[3]

Physical and Chemical Data

Property	Value	References
CAS Number	7790-33-2	[2]
Molecular Formula	MnI ₂	[2]
Molecular Weight	308.75 g/mol	[2]
Appearance	Pink powder (anhydrous), Pink crystalline solid (tetrahydrate)	[1] [2]
Density	5.01 g/cm ³	[2]
Melting Point	701 °C (anhydrous)	[2]
Boiling Point	1033 °C	[2]
Solubility in Water	Soluble	[3]

Crystal Structure

The crystal structure of manganese(II) iodide differs between its anhydrous and hydrated forms:

Form	Crystal System	Space Group	References
Anhydrous (MnI ₂)	Trigonal	P-3m1	[3]
Tetrahydrate (MnI ₂ ·4H ₂ O)	Monoclinic	P2 ₁ /c	[3]

Experimental Protocols

Synthesis of Anhydrous Manganese(II) Iodide

Anhydrous manganese(II) iodide can be prepared by the direct reaction of elemental manganese with iodine.[\[3\]](#)

Reaction: Mn + I₂ → MnI₂

Procedure:

- In a fume hood, to a flask equipped with a magnetic stirrer and a reflux condenser, add manganese powder.
- Slowly add elemental iodine to the flask. The reaction is exothermic.
- The mixture can be gently heated in an ether solvent to facilitate the reaction.[\[1\]](#)
- A color change from dark grey/black to dark brown indicates the progression of the reaction.[\[4\]](#)
- After the reaction is complete, the hot solution is filtered to remove any unreacted manganese.
- The solvent is then evaporated from the filtrate to yield the anhydrous manganese(II) iodide product. The resulting solid can be very hard and may require mechanical breaking.[\[4\]](#)
- Due to its hygroscopic nature, the final product should be stored in a desiccator.[\[4\]](#)

Synthesis of Manganese(II) Iodide Tetrahydrate

The tetrahydrate form is synthesized by reacting manganese(II) carbonate with hydriodic acid.
[\[3\]](#)

Procedure:

- In a well-ventilated fume hood, add manganese(II) carbonate to a reaction vessel.
- Slowly and carefully add hydriodic acid to the manganese(II) carbonate. Effervescence will occur due to the release of carbon dioxide.
- Continue adding the acid until the carbonate is fully neutralized and the effervescence ceases.
- The resulting solution is then gently heated to concentrate it.
- Upon cooling, pink crystals of manganese(II) iodide tetrahydrate will precipitate.

- The crystals can be collected by filtration and should be dried under vacuum to prevent decomposition.[3]

[Click to download full resolution via product page](#)

Applications in Research and Development

Manganese(II) iodide serves as a versatile precursor and reagent in various fields of research and development.

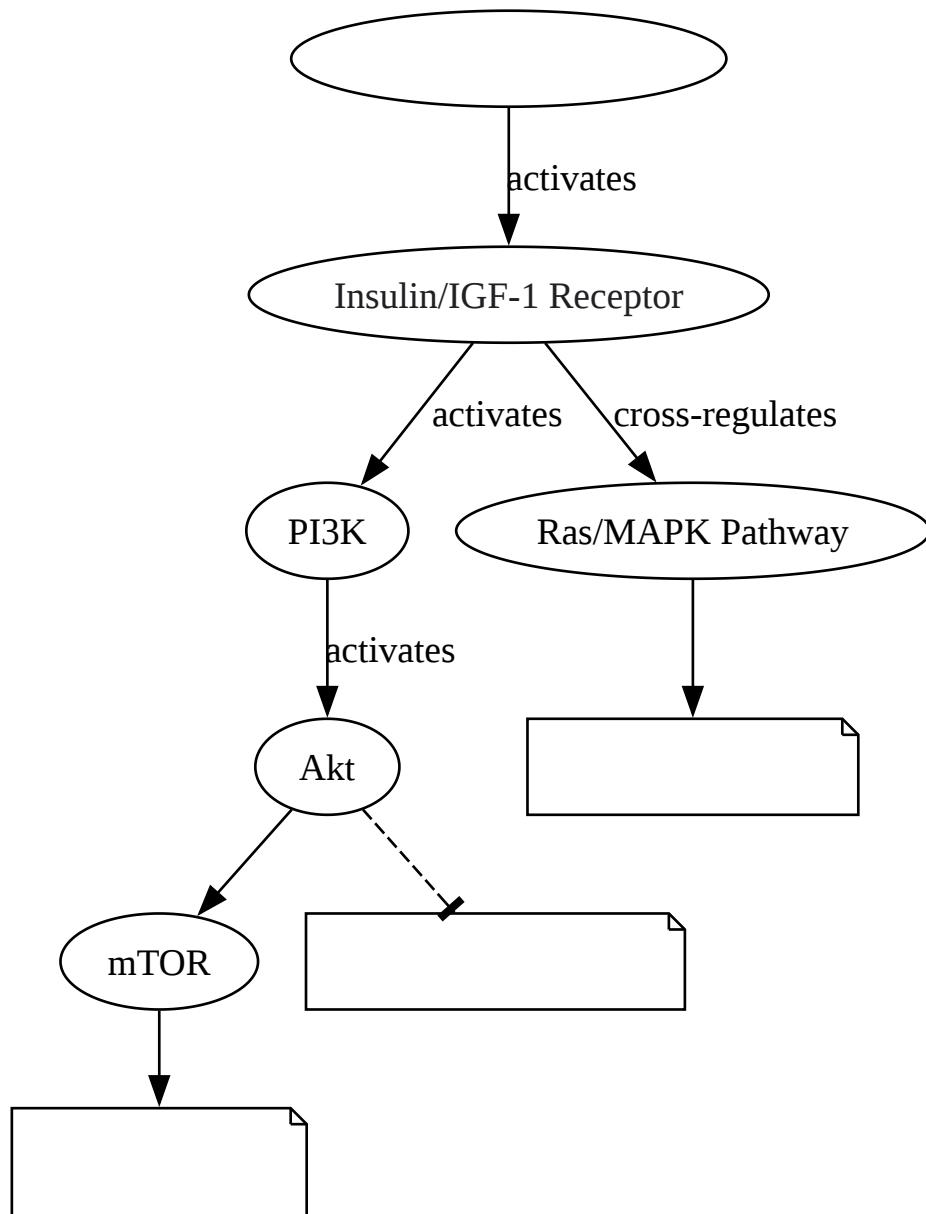
Materials Science

- Precursor for 2D Materials: Manganese(II) iodide is used as a precursor in chemical vapor deposition (CVD) to synthesize two-dimensional (2D) **manganese iodide** materials. These 2D ferromagnetic materials have potential applications in high-density data storage and spintronics.
- Scintillator Materials: It is a component in the fabrication of novel plastic scintillators. Polymerized manganese(II) halides exhibit promising properties for radiation detection.

Organic Synthesis

While manganese-catalyzed reactions are numerous, manganese(II) iodide is particularly important in the formation of organomanganese reagents.[5]

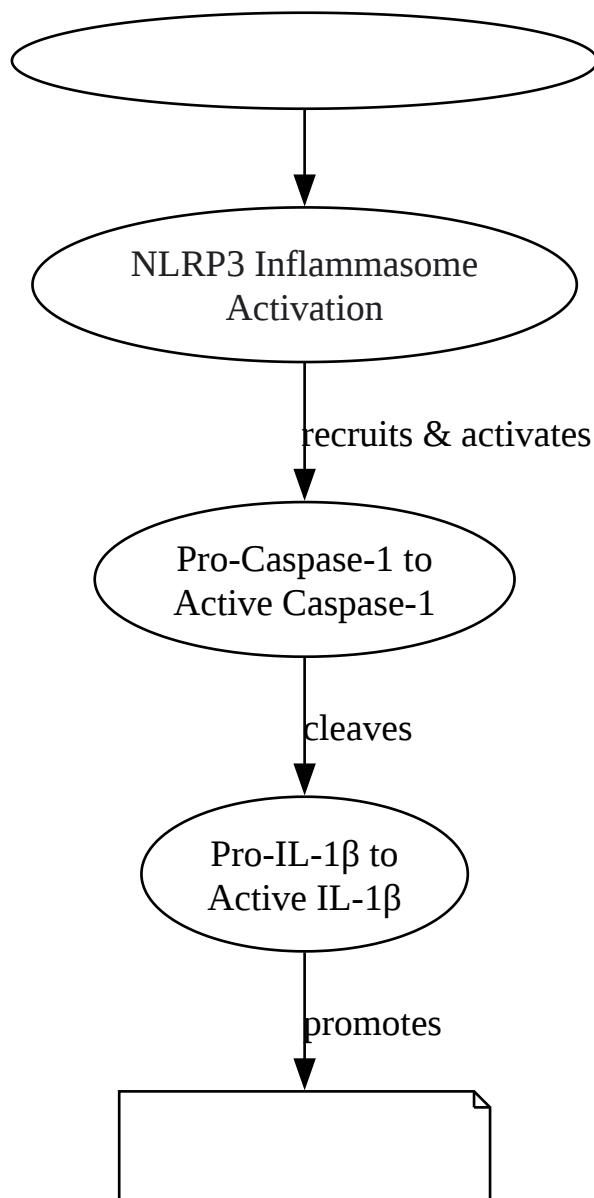
- Formation of Organomanganese Reagents: Organomanganese halides ($RMnX$) and diorganomanganese compounds (R_2Mn) can be synthesized by the reaction of manganese(II) iodide with organolithium or organomagnesium compounds.[5] **Manganese iodide** is often preferred for these preparations due to its better solubility in ethereal solvents compared to manganese chloride or bromide.[1] These organomanganese reagents are


valued for their chemoselectivity, reacting readily with acyl halides to form ketones without reacting with esters, nitriles, or amides.[\[5\]](#)

Role in Biological Signaling Pathways

Excess manganese, regardless of its initial compound form, can be neurotoxic. The manganese ion (Mn^{2+}) is known to interfere with several critical signaling pathways within the central nervous system. Understanding these pathways is crucial for toxicological studies and in the development of potential therapeutic interventions for manganese-induced neurotoxicity.

Manganese and Insulin/IGF-1 Signaling


Manganese can directly activate the insulin-like growth factor (IGF-1) receptor, initiating a cascade of downstream signaling events. This pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway by excess manganese can contribute to neuronal dysfunction.

[Click to download full resolution via product page](#)

Neuroinflammatory Signaling

Manganese exposure can trigger neuroinflammation through the activation of inflammasomes, such as the NLRP3 inflammasome. This leads to the production of pro-inflammatory cytokines and contributes to neuronal damage.

[Click to download full resolution via product page](#)

Safety and Handling

Manganese(II) iodide should be handled with care in a laboratory setting. It is hygroscopic and light-sensitive.^[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Manganese(II) iodide (CAS 7790-33-2) is a compound with significant utility in both fundamental research and applied sciences. Its role as a precursor in materials science for creating novel 2D materials and scintillators highlights its importance in developing new technologies. In organic synthesis, its utility in the preparation of chemoselective organomanganese reagents provides a valuable tool for chemists. However, the neurotoxic potential of manganese necessitates a thorough understanding of its interaction with biological signaling pathways, an area of active research with implications for drug development and toxicology. This guide provides a foundational resource for professionals working with or interested in the properties and applications of manganese(II) iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. heegermaterials.com [heegermaterials.com]
- 3. Manganese(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Report on making Manganese Iodide MnI₂ - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Manganese(II) Iodide (CAS 7790-33-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077458#manganese-iodide-cas-number-7790-33-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com